2-(3,5-Difluorophenyl)Ethanoyl Chloride
Overview
Description
2-(3,5-Difluorophenyl)Ethanoyl Chloride is a chemical compound with the molecular formula C8H5ClF2O and a molecular weight of 190.574 . It is also known by other names such as 2-3,5-difluorophenyl ethanoyl chloride, 2-3,5-difluorophenyl acetyl chloride, 3,5-difluorophenylacetyl chloride, benzeneacetyl chloride, 3,5-difluoro, benzeneacetyl chloride,3,5-difluoro, acmc-20dux9, 3.5-difluorophenylacetyl chloride, 3,5-difluorophenyl acetyl chloride, 3,5-difluorophenyl-acetyl chloride, 3,5-difluoro-phenyl-acetyl chloride .
Molecular Structure Analysis
The molecular structure of 2-(3,5-Difluorophenyl)Ethanoyl Chloride is represented by the SMILES notationC1=C (C=C (C=C1F)F)CC (=O)Cl
. This compound contains a benzene ring substituted with two fluorine atoms and an acetyl chloride group. Chemical Reactions Analysis
While specific chemical reactions involving 2-(3,5-Difluorophenyl)Ethanoyl Chloride were not found in the search results, it’s important to note that acyl chlorides, such as this compound, are typically very reactive. They can undergo a variety of reactions, including Friedel-Crafts acylation and reactions with water, alcohols, and carboxylic acids to form carboxylic acids, esters, and anhydrides, respectively .Scientific Research Applications
Enzymatic Synthesis of Chiral Intermediates : The enzymatic process for synthesizing (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, a vital chiral intermediate for Ticagrelor production, showcases a practical application of enzyme catalysis. The process, utilizing ketoreductase KR-01, achieves near-complete conversion with high enantiomeric excess, demonstrating the efficiency and green nature of enzymatic methods in synthesizing complex molecules (Guo et al., 2017).
Luminescent Organic Compounds Synthesis : In another application, (hetero)aroyl chlorides, including compounds similar to 2-(3,5-Difluorophenyl)Ethanoyl Chloride, are used in a three-component synthesis to produce luminescent thiophenes. This process highlights the role of such compounds in synthesizing materials with potential applications in electronic and photonic devices (Teiber & Müller, 2012).
Environmental Remediation : Nanoscale iron particles, including bimetallic compositions, demonstrate the potential for complete reduction of chlorinated ethenes, suggesting a use for compounds like 2-(3,5-Difluorophenyl)Ethanoyl Chloride in creating reactive materials for environmental cleanup, particularly in groundwater treatment (Lien & Zhang, 2001).
Antipathogenic Applications : Research on new thiourea derivatives, incorporating similar structural motifs to 2-(3,5-Difluorophenyl)Ethanoyl Chloride, indicates significant anti-microbial and antibiofilm properties, especially against Pseudomonas aeruginosa and Staphylococcus aureus. This points to a potential application in developing novel antimicrobial agents (Limban, Marutescu, & Chifiriuc, 2011).
Iridium-Catalyzed Syntheses : The use of aroyl chlorides in iridium-catalyzed reactions to produce substituted naphthalenes and anthracenes showcases a synthetic application where compounds like 2-(3,5-Difluorophenyl)Ethanoyl Chloride could be useful. This method allows for efficient synthesis of complex aromatic compounds with potential applications in organic electronics and pharmaceuticals (Yasukawa, Satoh, Miura, & Nomura, 2002).
Safety And Hazards
2-(3,5-Difluorophenyl)Ethanoyl Chloride is classified as a dangerous substance. It causes severe skin burns and eye damage . It is also moisture sensitive . Proper protective measures, including wearing protective gloves, clothing, and eye/face protection, should be taken when handling this compound .
properties
IUPAC Name |
2-(3,5-difluorophenyl)acetyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF2O/c9-8(12)3-5-1-6(10)4-7(11)2-5/h1-2,4H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMVPARKLYWQLNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)CC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90382241 | |
Record name | 2-(3,5-Difluorophenyl)Ethanoyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90382241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-Difluorophenyl)Ethanoyl Chloride | |
CAS RN |
157033-24-4 | |
Record name | 3,5-Difluorobenzeneacetyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=157033-24-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(3,5-Difluorophenyl)Ethanoyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90382241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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